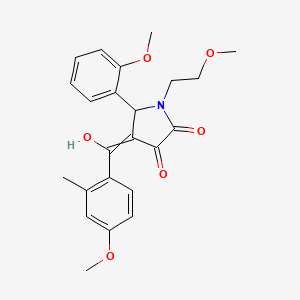
Agn-PC-0kpui5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Agn-PC-0kpui5” is a synthetic chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a silver-based compound that incorporates the pentazolate anion, a polynitrogen species known for its high-energy density and potential use in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0kpui5” involves the reaction of silver nitrate with a solution containing the pentazolate anion. The reaction is typically carried out in a solvent-free environment to maximize the yield and purity of the product. The reaction conditions include maintaining a temperature below 90°C to prevent decomposition of the compound .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is typically purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and nitrogen gas.
Reduction: It can be reduced to elemental silver and nitrogen gas.
Substitution: The pentazolate anion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like halides and other anions can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen gas.
Reduction: Elemental silver and nitrogen gas.
Substitution: Various substituted silver compounds depending on the anion used.
Aplicaciones Científicas De Investigación
“Agn-PC-0kpui5” has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy density material in the synthesis of other polynitrogen compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in targeted drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials for electronics and energy storage.
Mecanismo De Acción
The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .
Comparación Con Compuestos Similares
Similar Compounds
Silver Pentazolate (AgN5): Similar in structure but differs in stability and decomposition products.
Silver Azide (AgN3): Another silver-based compound with high-energy density but different chemical properties.
Silver Nitrate (AgNO3): Commonly used in various chemical reactions but lacks the high-energy density of "Agn-PC-0kpui5".
Uniqueness
“this compound” is unique due to its incorporation of the pentazolate anion, which provides it with a high-energy density and potential for various applications. Its stability and ability to form stable complexes with other elements make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
5678-30-8 |
|---|---|
Fórmula molecular |
C23H25NO6 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3 |
Clave InChI |
YVPWJPLGGLAPTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















